molecular formula C12H21NO5 B11856888 (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate

(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B11856888
M. Wt: 259.30 g/mol
InChI Key: RHWJYCGTFCGCGZ-VIFPVBQESA-N
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Description

(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[44]nonane-7-carboxylate is a complex organic compound known for its unique spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[44]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a suitable azaspiro compound with tert-butyl bromoacetate under basic conditions to introduce the tert-butyl ester group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards targets.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.

    6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: A related compound with similar structural features.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl (8S)-8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-12(6-9(13)7-14)16-4-5-17-12/h9,14H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

RHWJYCGTFCGCGZ-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C[C@H]1CO)OCCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO)OCCO2

Origin of Product

United States

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